Product packaging for 3,3',5'-Trichlorobenzophenone(Cat. No.:CAS No. 844884-95-3)

3,3',5'-Trichlorobenzophenone

Cat. No.: B1349991
CAS No.: 844884-95-3
M. Wt: 285.5 g/mol
InChI Key: XAUIVVKXAFICGX-UHFFFAOYSA-N
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Description

3,3',5'-Trichlorobenzophenone (CAS 844884-95-3) is an organic compound featuring a benzophenone core structure substituted with three chlorine atoms at the 3, 3', and 5' positions. It has a molecular formula of C 13 H 7 Cl 3 O and a molecular weight of 285.55 g/mol . This specific arrangement of chlorine atoms makes it a valuable synthetic intermediate and building block in organic chemistry research, particularly for the development of more complex molecules . As a halogenated benzophenone, it is primarily utilized in chemical synthesis and materials science research. Researchers employ this compound for studying structure-activity relationships and in the preparation of specialty chemicals. Its structural properties are defined by canonical SMILES and InChI identifiers, which are crucial for in-silico modeling and database searches . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Proper personal protective equipment (PPE) including gloves and eyeshields should be worn when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7Cl3O B1349991 3,3',5'-Trichlorobenzophenone CAS No. 844884-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chlorophenyl)-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUIVVKXAFICGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375292
Record name 3,3',5'-Trichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844884-95-3
Record name (3-Chlorophenyl)(3,5-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844884-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',5'-Trichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 3,3 ,5 Trichlorobenzophenone

Established Synthetic Pathways for Related Trichlorobenzophenones

The synthesis of trichlorobenzophenones often relies on classical organic reactions, with Friedel-Crafts acylation being a cornerstone of this chemistry. Understanding the synthesis of related isomers provides a critical foundation for approaching the synthesis of 3,3',5'-trichlorobenzophenone.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a powerful and widely used method for the formation of aromatic ketones. rsc.org This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.orgdoubtnut.com The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then attacks the aromatic ring. savemyexams.com

A key example of this approach is the synthesis of 3,3',4-trichlorobenzophenone. This isomer can be prepared via the Friedel-Crafts acylation of o-dichlorobenzene with m-chlorobenzoyl chloride. The reaction is typically carried out in the presence of a Lewis acid catalyst. The regioselectivity of the acylation is governed by the directing effects of the substituents on both the benzoyl chloride and the aromatic substrate.

Theoretical studies using density functional theory (DFT) have been employed to predict the regioselectivity of Friedel-Crafts benzoylation reactions. These studies utilize concepts like global and local nucleophilicity indices (Parr functions) to rationalize the observed product distributions. imist.ma For substituted benzenes, the position of acylation is influenced by the electronic and steric effects of the existing substituents.

Exploration of Coupling Reactions in Benzophenone (B1666685) Synthesis

While Friedel-Crafts acylation is a primary method, various coupling reactions have been explored for the synthesis of benzophenone derivatives. These methods can offer alternative routes with potentially higher selectivity under milder conditions. Palladium-catalyzed coupling reactions, for instance, are versatile for the formation of carbon-carbon bonds. However, specific applications of these methods for the direct synthesis of trichlorobenzophenones are not extensively documented.

Development of Novel Synthetic Routes for this compound

The specific substitution pattern of this compound necessitates a carefully designed synthetic strategy. A plausible and direct approach involves the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with 3,5-dichlorobenzoyl chloride.

Multi-step Reaction Sequences and Process Optimization

The synthesis of this compound would logically begin with the preparation of its precursors.

Synthesis of 3,5-Dichlorobenzoyl Chloride:

This essential precursor can be synthesized from 3,5-dichlorobenzoic acid. A common and effective method involves the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of a base like pyridine. The reaction proceeds by converting the carboxylic acid into the more reactive acyl chloride.

ReactantReagentProduct
3,5-Dichlorobenzoic AcidThionyl Chloride (SOCl₂)3,5-Dichlorobenzoyl Chloride

Synthesis of 1,3-Dichlorobenzene:

1,3-Dichlorobenzene serves as the aromatic substrate in the proposed Friedel-Crafts acylation. It can be produced as a byproduct of the chlorination of benzene (B151609). wikipedia.org For a more directed synthesis, the Sandmeyer reaction of 3-chloroaniline (B41212) is a viable method. wikipedia.org This involves the diazotization of the aniline (B41778) followed by treatment with a copper(I) chloride solution.

Starting MaterialKey ReactionProduct
3-ChloroanilineSandmeyer Reaction1,3-Dichlorobenzene

With the precursors in hand, the subsequent Friedel-Crafts acylation would yield the target molecule. Optimization of this step would involve screening Lewis acid catalysts (e.g., AlCl₃, FeCl₃), solvents, and reaction temperatures to maximize the yield of the desired isomer and minimize the formation of byproducts.

Regioselective Synthesis Strategies for Specific Trichlorobenzophenone Isomers

The primary challenge in synthesizing this compound via Friedel-Crafts acylation is controlling the regioselectivity. The two chlorine atoms on 1,3-dichlorobenzene are meta-directing and deactivating. However, electrophilic attack is most likely to occur at the C4 position, which is para to one chlorine and ortho to the other, due to a combination of steric hindrance at the C2 position and the additive directing effects of the two chlorine atoms. Acylation at the C6 position is equivalent to the C4 position. The C2 position is sterically hindered by the two adjacent chlorine atoms, and the C5 position is electronically deactivated.

Therefore, the Friedel-Crafts acylation of 1,3-dichlorobenzene with 3,5-dichlorobenzoyl chloride is expected to predominantly yield 2,4-dichloro-1-(3,5-dichlorobenzoyl)benzene and 2,6-dichloro-1-(3,5-dichlorobenzoyl)benzene. To obtain the desired this compound, a different synthetic approach or a method to separate the isomers would be necessary.

Alternative strategies could involve the use of more advanced catalytic systems that can override the inherent directing effects of the substituents. The use of specific solid acid catalysts, such as zeolites, has been shown to influence the regioselectivity in some Friedel-Crafts reactions. imist.ma

Derivatization Strategies from Trichlorobenzophenone Precursors

Once synthesized, this compound can serve as a precursor for a variety of other molecules. The reactivity of the benzophenone core and the chlorine substituents allows for several derivatization strategies.

The carbonyl group of the benzophenone can undergo typical ketone reactions. For instance, it can be reduced to a secondary alcohol (a benzhydrol) using reducing agents like sodium borohydride. The resulting trichlorobenzhydrol could then be a substrate for further reactions.

The chlorine atoms on the aromatic rings are generally unreactive towards nucleophilic substitution under standard conditions. However, under harsh conditions or with specific catalysts, nucleophilic aromatic substitution could potentially be achieved. More commonly, the chlorinated rings can be functionalized through reactions that proceed via organometallic intermediates, such as Grignard or organolithium reagents, although the presence of the electrophilic carbonyl group would need to be considered and potentially protected.

Furthermore, the aromatic rings can undergo further electrophilic substitution, although the deactivating nature of the chlorine atoms and the benzoyl group would require forcing conditions. The positions of further substitution would be directed by the existing substituents.

The study of the transformation of benzophenone-type UV filters under chlorination has shown that electrophilic substitution and other reactions can occur, leading to a variety of transformation products. nih.gov This suggests that further chlorination of this compound could lead to higher chlorinated derivatives.

Halogenation and Dehalogenation Reactions

The synthesis of chlorinated benzophenones, including this compound, often relies on the principles of Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct method for constructing the benzophenone skeleton.

Halogenation via Friedel-Crafts Acylation:

A primary route to unsymmetrical chlorinated benzophenones is the Friedel-Crafts acylation of a chlorinated benzene ring with a chlorinated benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of this compound, a plausible approach involves the reaction of 1,3-dichlorobenzene with 3-chlorobenzoyl chloride.

A general procedure for such a reaction is outlined below:

A chlorinated benzene derivative is mixed with a Lewis acid (e.g., AlCl₃) in a suitable solvent like nitrobenzene (B124822) or dichloromethane. scribd.comudel.edu

The corresponding chlorinated benzoyl chloride is added to the mixture, often at a controlled temperature. google.com

The reaction is allowed to proceed for a set duration, after which it is quenched, typically with a dilute acid solution. udel.edu

The organic product is then extracted, purified (e.g., via chromatography or recrystallization), and characterized. udel.edu

Dehalogenation Reactions:

An alternative synthetic strategy involves the reductive dehalogenation of a more highly chlorinated benzophenone precursor. This approach is particularly relevant for synthesizing specific congeners that may be difficult to obtain through direct substitution methods. While specific studies on trichlorobenzophenone dehalogenation are scarce, principles can be drawn from research on other polychlorinated aromatic compounds like hexachlorobenzene (B1673134) (HCB).

Reductive dechlorination can be achieved through various chemical and biological methods. For example, anaerobic sewage sludge has been shown to dechlorinate HCB sequentially to pentachlorobenzene, tetrachlorobenzenes, and ultimately 1,3,5-trichlorobenzene (B151690) as a major product. nih.gov This process demonstrates the stepwise removal of chlorine atoms from the aromatic ring. nih.gov Similarly, bioelectrochemical systems have been used to degrade HCB into less chlorinated benzenes, with the rate and efficiency depending on factors like electrode material and buffer concentration. nih.gov

These methods highlight the possibility of producing this compound by carefully controlling the dehalogenation of a precursor like hexachlorobenzophenone or other polychlorinated benzophenones.

Nitration and Subsequent Reduction Processes

Further functionalization of the this compound core can be achieved through nitration, followed by the reduction of the introduced nitro groups to form amino derivatives. These processes open pathways to a wider range of substituted benzophenones.

Nitration of Trichlorobenzophenone:

The introduction of nitro groups onto the aromatic rings of this compound is an electrophilic aromatic substitution reaction. However, the existing electron-withdrawing chlorine atoms and the benzophenone carbonyl group significantly deactivate the rings towards electrophilic attack. Therefore, nitration requires harsh reaction conditions, typically a mixture of concentrated nitric acid and fuming sulfuric acid (oleum).

Studies on the nitration of structurally similar polychlorinated biphenyls (PCBs) show that the degree of nitration is dependent on the number of chlorine substituents already present on the rings, with the potential to introduce one to four nitro groups. researchgate.net By analogy, the nitration of this compound would be expected to be a challenging, non-selective process, likely resulting in a mixture of mono- and dinitro-isomers. The positions of nitration would be governed by the directing effects of the chlorine and carbonyl substituents.

Reduction to Diamino-Trichlorobenzophenone Derivatives:

The resulting dinitro-trichlorobenzophenone derivatives can be converted to their corresponding diamino compounds through reduction. A variety of reducing agents are effective for converting aromatic nitro groups to amines.

Reagent/MethodConditionsSelectivity Notes
Metals (Fe, Sn, Zn) Acidic medium (e.g., HCl, Acetic Acid)Generally effective and can be selective in the presence of other reducible groups.
Catalytic Hydrogenation H₂, Pd/C or Raney Nickel catalystHighly efficient but may also reduce other functional groups like carbonyls or cause dehalogenation.
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or alcoholic solutionA milder option, often used for selective reductions.
Tin(II) Chloride (SnCl₂) Acidic solutionProvides mild reduction, preserving many other functional groups.

The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the central carbonyl group or dechlorination.

Photo-Rearrangement Pathways Leading to Benzophenone Derivatives

Photochemical reactions, particularly the Photo-Fries rearrangement, offer a unique pathway for synthesizing substituted benzophenone derivatives that may not be readily accessible through traditional thermal methods.

The Photo-Fries rearrangement of anilides (the amide Photo-Fries rearrangement) is a photochemical process that converts an N-arylamide into ortho- and para-aminoketones. researchgate.net This reaction proceeds through a radical mechanism initiated by the absorption of UV light. The key steps are:

Excitation: The anilide molecule absorbs a photon, promoting it to an excited singlet state, which then typically undergoes intersystem crossing to a more stable triplet state.

Homolytic Cleavage: The excited molecule undergoes homolytic cleavage of the amide C-N bond, generating a radical pair (an acyl radical and an anilino radical) held within a solvent "cage".

Recombination: The radical pair can recombine in several ways. Recombination at the ortho or para positions of the anilino radical, followed by tautomerization (rearomatization), leads to the formation of the corresponding amino-ketone products. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 3,3 ,5 Trichlorobenzophenone

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Modern spectroscopic methods are indispensable tools in chemical analysis, allowing for the non-destructive investigation of molecular structure. uci.edu Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about a molecule's atomic framework, functional groups, and elemental composition. nih.govnih.gov The application of these techniques is fundamental to confirming the synthesis of a target molecule and elucidating its precise structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. libretexts.org By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides information on the connectivity and electronic environment of atoms within the molecule. pressbooks.publibretexts.org

For 3,3',5'-trichlorobenzophenone, the ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The exact chemical shifts and splitting patterns of the seven protons are influenced by the deshielding effect of the carbonyl group and the electron-withdrawing chlorine atoms. Protons ortho to the carbonyl group would be expected to resonate at a lower field (higher ppm) compared to those meta and para. libretexts.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The carbonyl carbon is typically the most deshielded, appearing far downfield (around 190-200 ppm). libretexts.org The aromatic carbons would appear between 120 and 140 ppm, with carbons directly bonded to chlorine atoms showing distinct shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on general principles for substituted benzophenones and related chlorinated aromatic compounds.

NucleusType of AtomPredicted Chemical Shift (δ, ppm)Notes
¹HAromatic Protons7.2 - 7.9Complex multiplet patterns due to coupling between non-equivalent protons. Protons adjacent to the carbonyl group will be further downfield. libretexts.org
¹³CCarbonyl Carbon (C=O)190 - 200Characteristic shift for benzophenone-type carbonyl carbons. libretexts.org
¹³CAromatic Carbons (C-Cl)130 - 140Carbons bonded to electronegative chlorine atoms are deshielded.
¹³CAromatic Carbons (C-H)125 - 135Shifts are influenced by the position relative to the carbonyl and chlorine substituents.
¹³CAromatic Carbons (C-C=O)135 - 145Quaternary carbons attached to the carbonyl group.

Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uci.edumdpi.com Each functional group has a characteristic vibrational frequency, making the FTIR spectrum a molecular "fingerprint". mdpi.com

The FTIR spectrum of this compound would be dominated by several key absorption bands. The most prominent would be the strong C=O (carbonyl) stretching vibration, which is characteristic of ketones. Aromatic C=C stretching bands and C-H stretching and bending vibrations would also be present. The C-Cl stretching vibrations typically appear in the fingerprint region of the spectrum.

Table 2: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O StretchKetone1650 - 1680Strong
C=C StretchAromatic Ring1580 - 1600, 1450 - 1500Medium to Strong
C-H StretchAromatic Ring3000 - 3100Medium to Weak
C-H Bending (out-of-plane)Aromatic Ring750 - 900Strong
C-Cl StretchAryl Halide1000 - 1100Medium to Strong

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₃H₇Cl₃O), HRMS would confirm the molecular weight and formula by matching the experimental mass to the calculated exact mass.

Electron Ionization (EI) MS also provides structural information through analysis of fragmentation patterns. nih.gov The molecular ion ([M]⁺•) of this compound would be expected to undergo characteristic cleavages, primarily around the carbonyl group. Common fragmentation pathways for benzophenones include the formation of acylium ions and substituted phenyl cations.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Ion FragmentProposed StructureNotes
[C₁₃H₇Cl₃O]⁺•Molecular Ion (M⁺•)The parent ion. The isotopic pattern will clearly show the presence of three chlorine atoms.
[C₇H₄ClO]⁺Chlorobenzoyl CationFormed by cleavage of the C-C bond between the carbonyl and the dichlorophenyl ring.
[C₆H₃Cl₂]⁺Dichlorophenyl CationFormed by loss of the chlorobenzoyl radical.
[C₆H₄Cl]⁺Chlorophenyl CationFormed by loss of the dichlorobenzoyl radical.
[M-Cl]⁺Loss of a single chlorine atom from the molecular ion.

X-ray Crystallography Studies for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wordpress.comtugraz.at By diffracting X-rays off a single crystal, one can calculate the electron density map of the molecule and build an atomic model. wustl.edu This technique yields precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. tugraz.at

For this compound, an X-ray crystal structure would provide invaluable information. It would confirm the connectivity and substitution pattern of the chlorine atoms. Crucially, it would determine the dihedral (twist) angle between the two phenyl rings, a key structural parameter for benzophenones that influences their electronic and photophysical properties. The crystal packing, showing intermolecular interactions such as halogen bonding or π-stacking, would also be elucidated. tugraz.at

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence or phosphorescence emission spectroscopy, provides insight into the electronic structure and photophysical behavior of a molecule. rsc.orgfrontiersin.org The absorption of UV or visible light promotes electrons from lower energy ground states to higher energy excited states. jcchems.com

The UV-Vis absorption spectrum of this compound is expected to show absorptions characteristic of benzophenone (B1666685) derivatives. These typically include:

Intense π → π* transitions at shorter wavelengths (typically < 300 nm), associated with the aromatic system.

A weaker, longer-wavelength n → π* transition (typically > 300 nm), involving the non-bonding electrons on the carbonyl oxygen. rsc.org

The emission properties (fluorescence and phosphorescence) describe the pathways by which the molecule returns to the ground state from an excited state. Benzophenones are well-known for efficiently undergoing intersystem crossing from the singlet excited state to a triplet excited state. jcchems.com Consequently, they often exhibit weak fluorescence but strong phosphorescence at low temperatures. This property makes them effective photosensitizers, capable of transferring energy to other molecules. jcchems.com The presence of heavy atoms like chlorine can further enhance the rate of intersystem crossing.

Computational Chemistry and Theoretical Investigations of 3,3 ,5 Trichlorobenzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in predicting the electronic structure and, by extension, the reactivity of molecules like 3,3',5'-Trichlorobenzophenone. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecular systems. DFT calculations focus on the electron density as the fundamental variable, offering a balance between computational cost and accuracy. For halogenated aromatic compounds, DFT is employed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov The energy gap between HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.

In studies of similar chlorinated compounds, DFT has been used to analyze the charge distribution and to understand how the presence of chlorine atoms influences the electronic landscape of the molecule. nih.gov For instance, the Mulliken population analysis, a feature of DFT studies, can reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic sites within the this compound molecule. nih.gov

Computational ParameterTypical Application in Halogenated Aromatics
Optimized Geometry Predicts bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies Simulates infrared and Raman spectra for comparison with experimental data. nih.gov
HOMO-LUMO Energies Indicates electronic transition properties and chemical reactivity. nih.gov
Mulliken Population Analysis Determines the charge distribution on individual atoms. nih.gov

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations are another powerful tool for studying molecular systems, deriving their information solely from first principles without the use of experimental data. These methods are computationally more intensive than DFT but can provide highly accurate results. For a molecule like this compound, ab initio calculations can be used to obtain a detailed description of the electron distribution and the nature of the molecular orbitals. nih.gov

By comparing the electron distribution of the target molecule with simpler, related compounds, researchers can understand the effects of specific functional groups—in this case, the chlorine atoms and the benzoyl group. nih.gov These calculations can also be used to explore the molecule's interaction with other species, for example, by calculating the interaction energy with an approaching ion or molecule at various orientations. nih.gov This provides insight into the specificity of intermolecular interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. tue.nl By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed view of conformational changes and intermolecular interactions. tue.nlnih.gov

For a flexible molecule like this compound, which has rotational freedom around the carbon-carbonyl and phenyl-carbonyl bonds, MD simulations can explore the potential energy surface to identify stable conformations and the energy barriers between them. nih.gov Understanding the conformational preferences is crucial as it can significantly influence the molecule's reactivity and biological activity.

Furthermore, MD simulations are invaluable for studying how this compound interacts with other molecules, including solvents or biological macromolecules. tue.nlnih.gov These simulations can reveal the preferred binding modes and the nature of the intermolecular forces—such as van der Waals, electrostatic, and hydrogen bonding interactions—that govern these associations.

Simulation AspectInformation Gained
Conformational Dynamics Identification of low-energy conformers and rotational barriers. nih.gov
Intermolecular Interactions Characterization of binding modes and non-covalent interactions with other molecules. tue.nl
Solvent Effects Understanding how the solvent influences molecular conformation and behavior.

Predictive Modeling for Chemical Behavior and Reaction Pathways

Computational chemistry also plays a crucial role in predicting the chemical behavior of molecules and elucidating the mechanisms of their reactions.

Elucidation of Reaction Mechanisms

Theoretical calculations can be used to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates. This allows for the detailed elucidation of reaction mechanisms. For complex organic reactions, computational studies can provide support for proposed mechanisms derived from experimental observations. nih.gov

For instance, in reactions involving radical intermediates, which can be difficult to detect experimentally, computational modeling can calculate the stability of these species and the energy barriers for their formation and subsequent reactions. This approach has been successfully used to understand the mechanisms of photochemical reactions of related aromatic ketones. nih.gov

Simulation of Photochemical Reaction Pathways

Benzophenone (B1666685) and its derivatives are well-known for their photochemical reactivity. Upon absorption of UV light, they can be excited to a singlet or triplet state, leading to a variety of photochemical reactions. msu.edu Computational methods are instrumental in simulating these photochemical pathways.

For example, in a study of the photochemical α-cleavage of 3',5'-dimethoxybenzoin, a related compound, a combination of time-resolved spectroscopy and computational chemistry was used to propose a detailed reaction mechanism. nih.gov The calculations helped to identify the transient species formed after photoexcitation and to understand the subsequent reaction steps, such as the generation of radical species and their eventual conversion to stable photoproducts. nih.gov The quantum yield, which is the efficiency of a photochemical process, can also be rationalized through computational modeling of the competing radiative and non-radiative decay pathways. msu.edu

Photochemical ProcessComputational Insight
Excited State Formation Calculation of vertical excitation energies and characterization of excited state properties.
Intersystem Crossing Estimation of the rate of conversion from singlet to triplet excited states.
Reaction Pathways Identification of transition states and intermediates on the excited-state potential energy surface. nih.govnih.gov
Product Formation Prediction of the relative stability of possible photoproducts. nih.gov

Machine Learning Approaches in Chemical Prediction and Design

The integration of machine learning (ML) into computational chemistry is revolutionizing the prediction of chemical properties and the design of novel molecules. azolifesciences.com By leveraging large datasets of chemical information, ML models can identify complex patterns and relationships between a molecule's structure and its activity or properties, offering a faster and often more accurate alternative to traditional predictive methods. jocpr.comjocpr.com These approaches are particularly valuable in predictive toxicology, where they can forecast the potential adverse effects of chemicals, thereby accelerating safety assessments and reducing the reliance on animal testing. azolifesciences.comjocpr.com

Machine learning models in this domain are typically trained on extensive databases containing information on chemical structures and their corresponding experimental data, such as toxicity, environmental fate, or physicochemical characteristics. azolifesciences.com Quantitative Structure-Activity Relationship (QSAR) models, which are foundational in this field, establish a mathematical link between the chemical descriptors of a molecule and its biological activity. nih.gov Machine learning enhances these models by processing vast amounts of data and discerning more intricate patterns. jocpr.com

For a compound like this compound, machine learning models can be developed to predict a range of important parameters. This is achieved by training algorithms on datasets of similar halogenated aromatic compounds. The models learn to correlate molecular descriptors—quantifiable features of the molecule such as its size, shape, electronic properties, and lipophilicity—with specific outcomes.

Several machine learning algorithms are commonly employed in chemical prediction:

Support Vector Machines (SVM): A supervised learning model that is effective for classification and regression tasks. In the context of this compound, SVM could be used to classify its potential for bioaccumulation or predict its binding affinity to environmental receptors. researchgate.net

Random Forest (RF): An ensemble learning method that constructs multiple decision trees during training. RF models are known for their high accuracy and ability to handle complex datasets, making them suitable for predicting the toxicity or environmental persistence of chlorinated compounds. researchgate.net

Deep Neural Networks (DNNs): A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the input data. For a molecule like this compound, a DNN could be trained to predict a variety of endpoints simultaneously, such as its metabolic pathways and potential for endocrine disruption. researchgate.net

The development of predictive models for this compound would involve curating a dataset of structurally related chemicals with known properties. Molecular descriptors for each chemical, including the target compound, would then be calculated. The machine learning model would be trained on this dataset to learn the structure-property relationships. Once trained, the model can predict the properties of this compound based on its unique set of molecular descriptors.

The predictive power of these models is continually improving with the development of more sophisticated algorithms and the growth of high-quality chemical databases. researchgate.net These advancements are paving the way for more efficient and reliable in silico assessments of chemical compounds, aiding in the proactive management of their potential environmental and health impacts.

Table of Research Findings:

Machine Learning Model Application Area Predicted Parameters Reported Accuracy/Performance
Support Vector Machines (SVM)Predictive ToxicologyChemical ToxicityHigh accuracy in classifying toxic effects. azolifesciences.comresearchgate.net
Random Forest (RF)Environmental FateRemoval in Wastewater TreatmentModerate accuracy (42.5% to 65.2%) depending on specific conditions. nih.gov
Deep Neural Networks (DNNs)Drug Discovery & ToxicologyMulti-property PredictionHolds potential to revolutionize preclinical safety evaluations. researchgate.net
K-Nearest Neighbors (KNN)Mixture ToxicitySynergistic/Antagonistic EffectsHigh accuracy in distinguishing toxic interactions in mixtures. nih.gov

Chemical Reactivity and Transformation Pathways of 3,3 ,5 Trichlorobenzophenone

Photochemical Degradation Mechanisms in Various Media

No specific data is available in the searched literature regarding the direct photolysis of 3,3',5'-Trichlorobenzophenone.

Information on photosensitized or indirect photolysis of this compound could not be located in the available scientific literature.

No studies reporting the quantum yields for the photolytic loss of this compound were found.

Hydrolytic Stability and Degradation in Aqueous Solutions

Specific data on the hydrolytic stability and degradation of this compound in aqueous solutions is not available in the searched scientific literature.

Oxidative and Reductive Transformation Processes

No specific information regarding the oxidative and reductive transformation processes of this compound was found in the available literature.

Reaction Kinetics and Mechanistic Investigations

Detailed reaction kinetics and mechanistic investigations for the transformation of this compound are not described in the scientific literature that was accessed.

Environmental Behavior and Fate Studies of Chlorinated Benzophenones with Specific Relevance to 3,3 ,5 Trichlorobenzophenone

Photodegradation in Environmental Compartments (e.g., water, soil)

Photodegradation, or the breakdown of compounds by light, is a significant environmental fate process for many organic pollutants. Benzophenones, in general, are known for their photostability, which is why they are used as UV filters. nih.gov However, the presence of chlorine atoms on the phenyl rings can influence their photochemical behavior.

Studies on other benzophenone (B1666685) derivatives, such as Benzophenone-3 (BP-3), have shown that they are generally resistant to direct photolysis in water. nih.gov For instance, one study noted only a 4% degradation of BP-3 in water after four weeks of irradiation. nih.gov However, the presence of other substances in the environment, such as nitrate, can induce the phototransformation of benzophenones. researchgate.net

Biotransformation and Biodegradation Pathways

The breakdown of chemical compounds by microorganisms is a critical process in determining their persistence in the environment. The biodegradability of chlorinated aromatic compounds is highly dependent on the number and position of chlorine atoms, as well as the prevailing redox conditions (aerobic or anaerobic).

Under aerobic conditions, the biodegradation of chlorinated benzenes generally becomes more difficult as the degree of chlorination increases. cdc.gov Bacteria capable of degrading less chlorinated benzenes often initiate the process with dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to the formation of chlorocatechols. ub.edu These intermediates are then further metabolized. ub.edu

For more highly chlorinated compounds, this initial oxidative attack can be hindered. Studies on other chlorinated pollutants have shown that aerobic degradation can be a slow process. nih.gov In the context of benzophenones, the biodegradation of BP-3 in the presence of the microalga Scenedesmus obliquus has been observed to proceed via hydroxylation and methylation, forming less toxic intermediates. nih.gov

Given the structure of 3,3',5'-Trichlorobenzophenone, its aerobic biodegradation is expected to be slow. The initial steps would likely involve hydroxylation of the aromatic rings, potentially followed by ring cleavage. The chlorine substitution pattern would significantly influence the susceptibility to microbial attack. The identification of specific metabolites would require dedicated laboratory studies.

Under anaerobic conditions, reductive dechlorination is a more common and often more effective degradation pathway for highly chlorinated compounds. ub.edueurochlor.org In this process, the chlorinated compound serves as an electron acceptor, and chlorine atoms are sequentially removed and replaced by hydrogen. eurochlor.org For example, the anaerobic degradation of trichlorobenzenes can lead to the formation of dichlorobenzenes and monochlorobenzene. cdc.gov

It is therefore anticipated that this compound could undergo anaerobic biotransformation through reductive dechlorination. This would likely result in the formation of various di- and mono-chlorinated benzophenone isomers. The complete mineralization of the compound under anaerobic conditions would depend on the ability of microbial consortia to further degrade the resulting benzophenone structure.

Transport Processes in Environmental Matrices

The movement of a chemical through the environment is governed by its physical and chemical properties, such as its solubility in water, vapor pressure, and its tendency to adsorb to soil and sediment.

The potential for a chemical to leach from the soil into groundwater is related to its water solubility and its sorption to soil organic matter. Compounds with low water solubility and a high affinity for organic carbon tend to be less mobile in soil.

Chlorinated benzenes, such as 1,3,5-trichlorobenzene (B151690), have low water solubility and a strong tendency to adsorb to organic matter. tpsgc-pwgsc.gc.ca This suggests that they are not readily leached into groundwater. tpsgc-pwgsc.gc.ca Given the structural similarities, this compound is also expected to have low water solubility and to bind strongly to soil and sediment. This would limit its mobility and leaching potential. However, the transport of such compounds can be facilitated if they are sorbed to mobile particulate matter. wur.nl

Volatilization is the process by which a substance evaporates from soil or water into the atmosphere. The tendency of a chemical to volatilize is determined by its vapor pressure and its Henry's Law constant.

For 1,3,5-trichlorobenzene, volatilization from soil and water surfaces is considered an important environmental fate process. cdc.govtpsgc-pwgsc.gc.ca Once in the atmosphere, these compounds can be transported over long distances. cdc.gov Their degradation in the atmosphere typically occurs through reactions with photochemically produced hydroxyl radicals. cdc.gov

This compound, being a larger molecule than trichlorobenzene, is expected to have a lower vapor pressure. However, volatilization could still be a relevant transport pathway, particularly from surface waters. The extent of its atmospheric transport would depend on its atmospheric lifetime, which is determined by its reactivity with atmospheric oxidants.

Summary of Inferred Environmental Behavior of this compound

Environmental ProcessInferred Behavior of this compoundBasis of Inference
Photodegradation Slow, potentially via reductive dechlorination.General photostability of benzophenones nih.gov; photodegradation of other chlorinated aromatics.
Aerobic Biodegradation Slow, likely initiated by hydroxylation.Decreased biodegradability with increased chlorination cdc.gov; degradation of other benzophenones. nih.gov
Anaerobic Biodegradation More favorable than aerobic, likely via reductive dechlorination.Common pathway for highly chlorinated compounds ub.edueurochlor.org; degradation of trichlorobenzenes. cdc.gov
Leaching Potential Low, due to expected low water solubility and high sorption to soil.Properties of chlorinated benzenes. tpsgc-pwgsc.gc.ca
Volatilization Potential for volatilization from surfaces, with subsequent atmospheric transport.Behavior of trichlorobenzenes. cdc.govtpsgc-pwgsc.gc.ca

Advanced Analytical Methodologies for Detection and Quantification of 3,3 ,5 Trichlorobenzophenone

Chromatographic Separation Techniques

Chromatography, a cornerstone of analytical chemistry, provides the necessary separation power to isolate 3,3',5'-Trichlorobenzophenone from other co-eluting compounds that may be present in a sample. The choice between gas and liquid chromatography is often dictated by the volatility and thermal stability of the analyte and the nature of the sample matrix.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) and Electron Capture Detection (ECD)

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with sensitive detectors such as a mass spectrometer or an electron capture detector, it offers robust and reliable quantification at trace levels.

Table 1: Illustrative GC-MS Parameters for Analysis of Chlorinated Compounds

ParameterTypical Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent)
Injector Temperature 250 - 280 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min)
Oven Temperature Program Initial temp. 60-80°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Analyzer Quadrupole or Ion Trap
MS Scan Mode Selected Ion Monitoring (SIM) of characteristic ions

The analysis of photolysis products of chlorinated benzophenones is also amenable to GC-MS. For instance, studies on the photodegradation of dichlorobenzophenone have utilized GC-MS to identify various degradation byproducts. technologynetworks.com This suggests that a similar approach would be effective for identifying and quantifying the photolysis products of this compound.

Gas Chromatography with Electron Capture Detection (GC-ECD) is another highly sensitive technique for the detection of halogenated compounds. The ECD is particularly responsive to electronegative atoms like chlorine, making it an excellent choice for trace analysis of this compound. While GC-ECD provides high sensitivity, it is less specific than GC-MS, and confirmation of the analyte's identity may require analysis on a second column with a different stationary phase or by GC-MS.

Liquid Chromatography (LC) with Mass Spectrometric Detection

For compounds that are thermally labile or have low volatility, Liquid Chromatography (LC) coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is the method of choice. This technique offers high sensitivity and selectivity and is well-suited for analyzing complex sample matrices.

LC-MS/MS methods have been developed for the analysis of various benzophenone (B1666685) derivatives in environmental and biological samples. nih.govrsc.org These methods typically utilize a reverse-phase C18 column for separation and electrospray ionization (ESI) in either positive or negative ion mode for detection. Multiple reaction monitoring (MRM) is employed for quantification, providing excellent selectivity by monitoring specific precursor-to-product ion transitions.

Table 2: Representative LC-MS/MS Parameters for Benzophenone Analysis

ParameterTypical Setting
Column C18 reverse-phase (e.g., 50-150 mm length, 2.1-4.6 mm ID, <5 µm particle size)
Mobile Phase Gradient elution with water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate
Flow Rate 0.2 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), positive or negative mode
MS Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Spectroscopic Detection Methods

Beyond mass spectrometry, other spectroscopic techniques can be employed for the detection of this compound, primarily for qualitative analysis or in combination with chromatographic separation.

UV-Visible (UV-Vis) Spectroscopy can be used to characterize benzophenone and its derivatives. The UV spectrum of benzophenone exhibits characteristic absorption bands. nih.gov The presence of chlorine substituents on the aromatic rings of this compound would be expected to cause a shift in the absorption maxima compared to the parent benzophenone molecule. While UV-Vis detection can be coupled with liquid chromatography, it lacks the specificity of mass spectrometry for complex sample analysis.

Optimized Sample Preparation and Extraction Protocols from Complex Matrices

The successful analysis of this compound in complex matrices such as water, soil, or biological tissues is highly dependent on the efficiency of the sample preparation and extraction protocol. The primary goals of these procedures are to isolate the target analyte from interfering matrix components and to pre-concentrate it to a level suitable for instrumental analysis.

Commonly used extraction techniques for chlorinated organic compounds from aqueous samples include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) . thermofisher.comchromatographyonline.com LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. SPE utilizes a solid sorbent material packed in a cartridge or disk to retain the analyte from the sample, which is then eluted with a small volume of an organic solvent. SPE is often preferred due to its lower solvent consumption, higher sample throughput, and potential for automation.

For solid samples like soil and sediment, Soxhlet extraction or ultrasonic extraction with an appropriate organic solvent are commonly employed. researchgate.net The choice of solvent and extraction conditions needs to be optimized to ensure efficient recovery of this compound.

Following extraction, a cleanup step may be necessary to remove co-extracted interfering compounds. This can be achieved using techniques such as column chromatography with adsorbents like silica (B1680970) gel or Florisil.

Table 3: Common Sample Preparation Techniques for Chlorinated Compounds

TechniquePrincipleApplicationAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Water samplesSimple, well-establishedLabor-intensive, large solvent consumption
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted.Water, liquid samplesHigh throughput, low solvent use, automation possibleSorbent selection can be critical, potential for matrix effects
Soxhlet Extraction Continuous extraction of solid samples with a cycling solvent.Soil, sediment, solid wasteExhaustive extractionTime-consuming, large solvent consumption
Ultrasonic Extraction Use of ultrasonic waves to enhance solvent extraction from solids.Soil, sedimentFaster than SoxhletMay not be as exhaustive as Soxhlet

The selection of the most appropriate analytical methodology for this compound depends on the specific research question, the sample matrix, the required detection limits, and the available instrumentation. A combination of optimized sample preparation and high-resolution chromatographic techniques coupled with sensitive and specific detectors is essential for reliable and accurate results.

Exploration of Molecular Interactions and Biochemical Activities in Vitro Studies

Investigation of Receptor Binding Modulations (e.g., in vitro assays for nuclear receptors like AhR, ER, AR, and RyR, for related compounds)

No published in vitro studies were identified that specifically investigate the binding of 3,3',5'-Trichlorobenzophenone to the Aryl hydrocarbon Receptor (AhR), Estrogen Receptor (ER), Androgen Receptor (AR), or Ryanodine Receptor (RyR). Consequently, no data on its potential to modulate the activity of these important nuclear and intracellular receptors can be presented.

Enzyme Inhibition and Activation Studies (e.g., in vitro biochemical assays)

There is a lack of available data from in vitro biochemical assays examining the potential of this compound to inhibit or activate specific enzymes. Without such studies, its impact on enzymatic pathways remains unknown.

Molecular Docking and Ligand-Protein Interaction Modeling for Mechanistic Insights

No molecular docking or ligand-protein interaction modeling studies specifically focused on this compound have been found in the scientific literature. Such computational studies are crucial for predicting binding affinities and understanding the molecular basis of interaction with biological targets, but this information is not available for this compound.

Cell-based Bioassays for Mechanistic Understanding of Molecular Response (excluding toxicity/safety endpoints)

There is no available research detailing the use of cell-based bioassays to elucidate the mechanistic molecular responses to this compound, outside of toxicity or safety assessments. Therefore, its effects on cellular signaling pathways and other molecular mechanisms remain uncharacterized.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,3',5'-Trichlorobenzophenone, and how can reaction yields be maximized?

  • Methodological Answer : High-yield synthesis can be achieved via halogen substitution using catalytic carbonylation or Grignard reagent-mediated coupling. For example, halogen exchange on a benzophenone precursor with Cl sources (e.g., Cl₂ or SOCl₂) in the presence of Lewis acid catalysts (e.g., AlCl₃) is effective . Alternatively, cross-coupling reactions using chlorinated aryl halides and carbonylating agents under palladium catalysis (e.g., Pd(PPh₃)₄) can improve regioselectivity. Reaction optimization should include temperature control (e.g., −5°C to 80°C) and solvent selection (tetrahydrofuran or dioxane) to minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural purity?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to identify chlorine substituents (δ 7.2–8.1 ppm for aromatic protons) and Fourier-transform infrared (FTIR) spectroscopy to confirm the ketone group (C=O stretch at ~1660 cm⁻¹) . Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 295 (for C₁₃H₇Cl₃O) with isotopic patterns characteristic of chlorine. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) can assess purity >98% .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH-approved respirators (N95), nitrile gloves, and lab coats to prevent dermal/ocular exposure. Conduct reactions in fume hoods with HEPA filters to avoid inhalation of aerosols. Store the compound in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis . Toxicity screening should include Ames tests for mutagenicity and acute toxicity assays in Daphnia magna (EC₅₀ < 10 mg/L) .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be elucidated under varying catalytic conditions?

  • Methodological Answer : Employ density functional theory (DFT) calculations to map energy profiles for key intermediates. For example, compare activation barriers for nucleophilic aromatic substitution (SNAr) versus radical pathways in halogenation. Isotope-labeling experiments (e.g., ³⁶Cl) coupled with kinetic studies (Eyring plots) can distinguish between concerted and stepwise mechanisms .

Q. What advanced techniques resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to determine precise melting points (reported range: 129–130°C) and thermogravimetric analysis (TGA) to assess thermal stability . For solubility discrepancies, conduct Hansen solubility parameter (HSP) modeling with solvents like DMSO or chloroform. Cross-validate with shake-flask method and UV-vis calibration curves .

Q. How can computational models predict this compound’s environmental persistence and bioaccumulation?

  • Methodological Answer : Apply quantitative structure-property relationship (QSPR) models using software like EPI Suite to estimate log Kow (predicted ~4.2) and biodegradation half-lives. Molecular dynamics simulations can assess binding affinity to soil organic matter (e.g., humic acids) . Validate with OECD 307 guidelines for soil degradation studies.

Q. What methodologies identify degradation byproducts of this compound under UV irradiation or hydrolytic conditions?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to detect chlorinated intermediates (e.g., 3,5-dichlorobenzoic acid). Accelerated aging studies under UV light (λ = 365 nm) should employ quartz reactors, with degradation kinetics modeled using pseudo-first-order rate constants .

Q. How can regioselectivity challenges in introducing chlorine substituents be addressed?

  • Methodological Answer : Optimize directing groups (e.g., nitro or trifluoromethyl) to enhance para/ortho substitution. For example, pre-functionalize the benzophenone core with a transient directing group (TDG) like pyridine, which can be removed post-chlorination . Monitor reaction progress with in-situ Raman spectroscopy to detect intermediate species.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.